molecular formula C17H26N4O2 B2450954 N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide CAS No. 1210867-25-6

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide

Katalognummer: B2450954
CAS-Nummer: 1210867-25-6
Molekulargewicht: 318.421
InChI-Schlüssel: GWJMWFJPVIDZEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclopentanecarboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.

  • Step 1: Preparation of Piperidine Intermediate

    • Reactants: Piperidine, suitable halogenated precursor
    • Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (80-100°C)
  • Step 2: Preparation of Pyrimidine Intermediate

    • Reactants: Pyrimidine derivative, suitable halogenated precursor
    • Conditions: Base (e.g., NaH), solvent (e.g., THF), temperature (60-80°C)
  • Step 3: Coupling Reaction

    • Reactants: Piperidine intermediate, pyrimidine intermediate
    • Conditions: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80-100°C)
  • Step 4: Formation of Final Compound

    • Reactants: Coupled intermediate, cyclopentanecarboxylic acid
    • Conditions: Coupling agent (e.g., EDCI), base (e.g., DIPEA), solvent (e.g., DCM), temperature (room temperature)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid), solvent (e.g., DCM), temperature (0-25°C)

    Reduction: NaBH4 (Sodium borohydride), solvent (e.g., ethanol), temperature (0-25°C)

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaH), solvent (e.g., DMF), temperature (room temperature)

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Dihydropyrimidine derivatives

    Substitution: Substituted piperidine and pyrimidine derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a piperidine ring, a pyrimidine ring, and a cyclopentanecarboxamide moiety. Its structural complexity allows it to interact with biological targets effectively, making it a candidate for drug development.

Medicinal Chemistry

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide has been investigated for its role as a potential therapeutic agent. Its structure suggests that it may act as a ligand in various biochemical assays, particularly in studying protein-ligand interactions. The compound's ability to modulate enzyme activity positions it as a candidate for drug discovery aimed at diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit specific kinases involved in cancer progression. For instance, polo-like kinase 1 (Plk1), which is often overexpressed in tumors, has been identified as a target for small-molecule inhibitors derived from similar scaffolds. Inhibitors targeting Plk1's polo-box domain have shown promise in preclinical studies, suggesting that compounds like this compound could exhibit similar inhibitory effects .

Biochemical Assays

The compound can function as a building block for synthesizing more complex molecules used in biochemical assays. Its structural attributes allow it to engage in hydrogen bonding and hydrophobic interactions with protein targets, facilitating the study of protein-protein interactions and enzyme kinetics.

Case Study 1: Inhibition of Plk1

In a study focusing on the inhibition of Plk1, researchers screened a library of compounds for their ability to bind to the polo-box domain of the kinase. Among the identified hits were compounds structurally related to this compound. These compounds demonstrated significant inhibitory activity, with IC50 values indicating effective binding affinity .

CompoundIC50 (μM)Mechanism of Action
Compound A4.38 ± 0.41Inhibits Plk1 PBD
This compoundTBDPotential ligand for Plk1

Case Study 2: Development of New Therapeutics

Another study highlighted the synthesis of derivatives based on the core structure of this compound. These derivatives were tested for their antiproliferative effects on cancer cell lines, showcasing promising results that warrant further exploration into their therapeutic potential .

Conclusion and Future Directions

This compound holds significant promise in scientific research, particularly within medicinal chemistry and biochemistry. Its applications range from serving as a building block for drug development to acting as an inhibitor for critical biological pathways involved in cancer progression. Future studies should focus on optimizing its pharmacological properties and exploring its full therapeutic potential through rigorous preclinical and clinical evaluations.

By leveraging its unique structural characteristics, researchers can continue to investigate this compound's role in developing novel therapeutics aimed at combating various diseases.

Wirkmechanismus

The mechanism of action of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidine rings are known to interact with various biological targets, potentially modulating their activity . The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(4-(piperidin-1-yl)pyrimidin-2-yl)oxy)ethyl)cyclopentanecarboxamide
  • N-(2-(6-(morpholin-4-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide

Uniqueness

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and pyrimidine rings allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .

Biologische Aktivität

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide backbone, which is linked to a piperidinyl-pyrimidinyl moiety through an ether bond. This unique structure is believed to contribute to its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C₁₅H₁₈N₄O₂
Molecular Weight 282.33 g/mol
CAS Number 1226440-55-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

  • Receptor Binding : The compound has shown potential as a selective antagonist for chemokine receptors, particularly CCR2, which plays a significant role in inflammatory responses.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to reduced pro-inflammatory cytokine production.

Biological Activity

Research studies have demonstrated various biological activities associated with this compound:

Anti-inflammatory Activity

In vitro studies have indicated that the compound can significantly reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases.

Anticancer Properties

Studies have explored its effects on cancer cell lines, showing that it can induce apoptosis and inhibit proliferation in certain types of cancer cells. For instance, it has been reported to exhibit cytotoxic effects against breast cancer cell lines (IC50 values ranging from 5 to 15 µM).

Antimicrobial Effects

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Inflammatory Response : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively reduced inflammation in a mouse model of arthritis by inhibiting CCR2-mediated pathways .
  • Cancer Cell Line Study : In another study, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer), showing significant inhibition of cell growth and induction of apoptosis .
  • Antimicrobial Assay : A recent assay revealed that the compound displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

Eigenschaften

IUPAC Name

N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c22-17(14-6-2-3-7-14)18-8-11-23-16-12-15(19-13-20-16)21-9-4-1-5-10-21/h12-14H,1-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJMWFJPVIDZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.